molecular formula C9H12N2O4S B1595501 N,N,4-trimethyl-3-nitrobenzenesulfonamide CAS No. 96-57-1

N,N,4-trimethyl-3-nitrobenzenesulfonamide

Cat. No.: B1595501
CAS No.: 96-57-1
M. Wt: 244.27 g/mol
InChI Key: HUMQVESBHAREIH-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of three methyl groups and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-3-nitrobenzenesulfonamide typically involves the nitration of N,N,4-trimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N,N,4-trimethyl-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N,N,4-trimethyl-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-p-toluenesulfonamide
  • N,N,4-Trimethylbenzenesulfonamide
  • 4-Nitrobenzenesulfonamide

Uniqueness

N,N,4-trimethyl-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and multiple methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

N,N,4-trimethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7-4-5-8(6-9(7)11(12)13)16(14,15)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMQVESBHAREIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059134
Record name Benzenesulfonamide, N,N,4-trimethyl-3-nitro-
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Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-57-1
Record name N,N,4-Trimethyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
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Record name Benzenesulfonamide, N,N,4-trimethyl-3-nitro-
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Record name Benzenesulfonamide, N,N,4-trimethyl-3-nitro-
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Record name Benzenesulfonamide, N,N,4-trimethyl-3-nitro-
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Record name N,N-dimethyl-2-nitrotoluene-4-sulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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